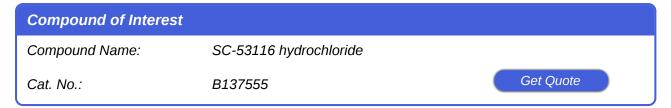


SC-53116 Thy-1 Antibody: A Technical Guide to its Target and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Thy-1 cell surface antigen (CD90), the target of the SC-53116 monoclonal antibody. It is designed to equip researchers, scientists, and drug development professionals with comprehensive information on Thy-1's biological functions, associated signaling pathways, and detailed experimental protocols for its investigation using the SC-53116 antibody.

Core Target Information: Thy-1 (CD90)

Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein.[1] This heavily N-glycosylated protein is characterized by a single V-like immunoglobulin domain and is conserved across various species. Initially identified as a thymocyte antigen, Thy-1 has since been established as a marker for a variety of stem cells and is found on the axonal processes of mature neurons.[1]

Thy-1's localization to lipid rafts in the outer leaflet of the plasma membrane is crucial for its function.[1] In neurons, it is prominently expressed on mature axons.[1] The expression of Thy-1 is developmentally regulated and varies between species and tissues.[2] In humans, it is expressed on a subset of CD34+ bone marrow cells, endothelial cells, smooth muscle cells, and fibroblasts.[1]

Functionally, Thy-1 is implicated in a diverse array of cellular processes, including cell adhesion, migration, T-cell activation, neurite outgrowth, and apoptosis.[3][4] Its interaction with



various molecules, including integrins and syndecans, allows it to act as a critical modulator of extracellular signals.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative information for the SC-53116 antibody and its target, Thy-1.

SC-53116 Antibody Specifications	
Catalog Number	sc-53116[5]
Antibody Type	Primary Monoclonal Antibody[6]
Clone	OX7[6]
Isotype	Mouse IgG1 κ[5]
Antigen	Thymocyte Thy-1 antigen of rat origin[5]
Reactivity	Human, Mouse, Rat[6]
Applications	Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (Paraffin) (IHC(P)), Flow Cytometry (FCM)[5]
Concentration	200 μg/ml[5]



Thy-1 (CD90) Protein Characteristics	
Alternate Names	CD90, CDw90, Thy-1 cell surface antigen[6]
Molecular Weight	25-37 kDa (highly glycosylated)
Structure	Glycosylphosphatidylinositol (GPI)-anchored glycoprotein with a single V-like immunoglobulin domain
Subcellular Localization	Lipid rafts in the outer leaflet of the plasma membrane[1]
Key Interacting Partners	Integrins (e.g., ανβ3, α5β1), Syndecan-4, Src family kinases[4][7][8]

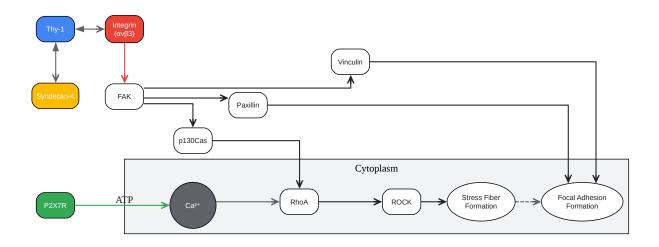
Key Signaling Pathways Involving Thy-1

Thy-1 acts as a central hub for integrating extracellular cues and translating them into intracellular signals. Its interactions, particularly with integrins and syndecans, can occur in cis (on the same cell) or in trans (between opposing cells), often leading to distinct downstream effects.[7]

Thy-1 Signaling in Cell Adhesion and Migration

Thy-1 plays a pivotal role in regulating cell adhesion and migration, primarily through its interaction with integrins and syndecan-4. This interaction forms a trimolecular complex that can activate downstream signaling cascades.[4] In astrocytes, for instance, the binding of neuronal Thy-1 to $\alpha\nu\beta$ 3 integrin and syndecan-4 on the astrocyte surface triggers the activation of RhoA and its effector, ROCK.[9] This signaling cascade leads to the formation of focal adhesions and stress fibers, promoting astrocyte adhesion.[3][9] The process also involves an increase in intracellular calcium, mediated by the P2X7 receptor, which is crucial for focal adhesion formation.[9][10]





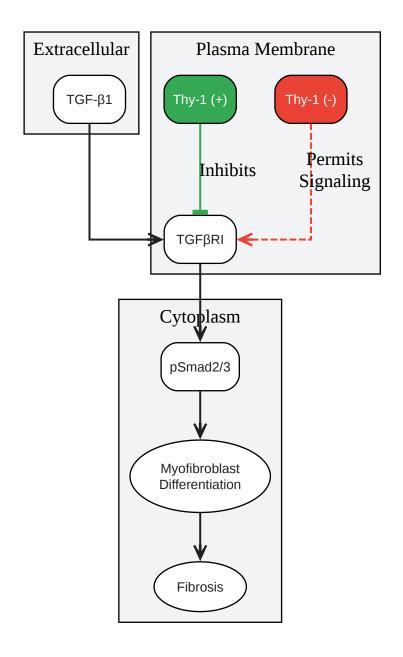
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Thy-1-mediated signaling in cell adhesion and migration.

Thy-1 in Fibrosis

The expression of Thy-1 on fibroblasts is a critical determinant of their fibrogenic potential. Loss of Thy-1 expression is associated with a pro-fibrotic phenotype, characterized by increased differentiation into myofibroblasts and enhanced responsiveness to pro-fibrotic cytokines like TGF- β .[11] In the context of lung fibrosis, Thy-1 has been shown to interact with the TGF- β receptor I (TGF β RI), thereby modulating TGF- β signaling.[8] Furthermore, Thy-1 can inhibit the activation of latent TGF- β in an α v integrin-dependent manner.[8] The absence of Thy-1 leads to increased activation of Smad 2/3, a key downstream effector of TGF- β signaling, promoting a fibrotic response.[11]





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Role of Thy-1 expression in modulating fibrotic signaling.

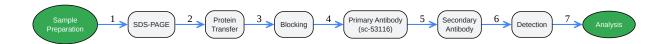
Detailed Experimental Protocols

The following are detailed, representative protocols for common applications using the SC-53116 antibody. These protocols are synthesized from general best practices and the manufacturer's recommendations. Note: Optimal conditions may need to be determined empirically for specific experimental setups.



Western Blotting

This protocol outlines the steps for detecting Thy-1 in cell lysates or tissue extracts.



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Western Blotting experimental workflow.

- Sample Preparation:
 - For adherent cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
 - For tissue, homogenize in RIPA buffer on ice.
 - Determine protein concentration using a BCA or Bradford assay.
 - Mix 20-30 μg of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE:
 - Load samples onto a 10-12% polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 20V at 4°C.
 - Confirm transfer efficiency by Ponceau S staining.
- Blocking:
 - Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).



- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the SC-53116 antibody to a starting concentration of 1:200 to 1:1000 in the blocking buffer.[12]
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated anti-mouse IgG secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Immunofluorescence (IF)

This protocol is for visualizing the subcellular localization of Thy-1 in cultured cells.

- Cell Preparation:
 - Grow cells on glass coverslips to 70-80% confluency.
 - Wash cells twice with PBS.
- Fixation and Permeabilization:



- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets, but Thy-1 is extracellular).
- · Blocking:
 - Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes at room temperature.
- · Primary Antibody Incubation:
 - Dilute the SC-53116 antibody to a starting concentration of 1:50 to 1:500 in the blocking buffer.[12]
 - Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- · Secondary Antibody Incubation:
 - Wash cells three times with PBST.
 - Incubate with a fluorescently-conjugated anti-mouse IgG secondary antibody (e.g., Alexa
 Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
- Counterstaining and Mounting:
 - Wash cells three times with PBST.
 - (Optional) Counterstain nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
 - Mount coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging:



Visualize using a fluorescence or confocal microscope.

Flow Cytometry (FCM)

This protocol is for quantifying the expression of Thy-1 on the surface of single cells.

- Cell Preparation:
 - Prepare a single-cell suspension from cultured cells or tissues. For adherent cells, use a non-enzymatic cell dissociation solution.
 - Wash cells twice with ice-cold FACS buffer (PBS with 1-2% FBS or BSA and 0.05% sodium azide).
 - Resuspend cells to a concentration of 1 x 10⁶ cells/ml in FACS buffer.
- Antibody Staining:
 - Aliquot 100 μl of the cell suspension (1 x 10⁵ to 1 x 10⁶ cells) into flow cytometry tubes.
 - \circ Add 1 μg of the SC-53116 antibody (or a pre-determined optimal amount) to each tube. [12]
 - o Incubate for 30-45 minutes at 4°C in the dark.
- Washing:
 - Wash cells twice by adding 1-2 ml of FACS buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
- Secondary Staining (if using an unconjugated primary):
 - If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 μl of FACS buffer containing a fluorescently-conjugated anti-mouse IgG secondary antibody.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash cells twice as described in step 3.



- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μl of FACS buffer.
 - Acquire data on a flow cytometer. Be sure to include appropriate controls, such as an unstained sample and an isotype control.

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